Acetylcedrene

Description

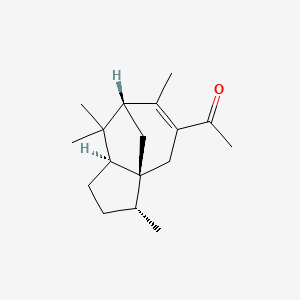

Structure

3D Structure

Properties

IUPAC Name |

1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.01,5]undec-8-enyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26O/c1-10-6-7-15-16(4,5)14-9-17(10,15)8-13(11(14)2)12(3)18/h10,14-15H,6-9H2,1-5H3/t10-,14+,15+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBUIAJZFOGJGLJ-SWRJLBSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C13CC(C2(C)C)C(=C(C3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@]13C[C@H](C2(C)C)C(=C(C3)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4029353 | |

| Record name | Acetylcedrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; Liquid, Other Solid | |

| Record name | Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

32388-55-9 | |

| Record name | Acetylcedrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32388-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetyl cedrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032388559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanone, 1-[(3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetylcedrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4029353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3R-(3α,3aβ,7β,8aα)]-1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACETYL CEDRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6I62755AK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetylcedrene (CAS Number 32388-55-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, identified by the CAS number 32388-55-9, is a synthetic sesquiterpenoid ketone widely recognized for its characteristic warm, woody, and ambery aroma.[1][2] Predominantly utilized as a fragrance ingredient in a vast array of consumer products including perfumes, soaps, and cosmetics, its chemical properties and toxicological profile have been extensively studied in the context of dermatological and environmental safety.[3][4] This technical guide provides a comprehensive overview of this compound, consolidating available data on its physicochemical properties, synthesis, analytical characterization, and known biological effects to serve as a resource for researchers and professionals in drug development and allied scientific fields. While its primary application lies in the fragrance industry, this document also explores its broader chemical reactivity and summarizes the existing, albeit limited, data on its potential pharmacological relevance.

Physicochemical Properties

This compound is a viscous liquid that is colorless to pale yellow.[4] It is a member of the alkyl cyclic ketones structural group.[3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₇H₂₆O | [5] |

| Molecular Weight | 246.39 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Woody, Amber | [4] |

| Boiling Point | 272 °C (lit.) | [3] |

| Density | 0.997 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | 1.517 to 1.521 @ 20 °C | [6] |

| Flash Point | >100 °C | [5] |

| Water Solubility | 1.278 mg/L (EPI Suite) | [5] |

| Vapor Pressure | 0.000305 mm Hg at 25 °C (EPI Suite) | [5] |

Synthesis and Purification

The primary industrial synthesis of this compound involves the Friedel-Crafts acylation of α-cedrene, a major constituent of cedarwood oil.[2] This electrophilic aromatic substitution reaction introduces an acetyl group onto the cedrene backbone.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted in the following diagram.

Figure 1: General workflow for the synthesis and purification of this compound.

Experimental Protocol: Friedel-Crafts Acylation of α-Cedrene

While a specific, detailed, and publicly available laboratory-scale protocol for this compound synthesis is scarce, a general procedure based on the principles of Friedel-Crafts acylation can be outlined. A patent describes a method using a solid super-strong acid as a catalyst. The following is a generalized protocol derived from standard organic chemistry procedures.

Materials:

-

α-Cedrene

-

Acetic anhydride or Acetyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Ice

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere. The suspension is cooled in an ice bath.

-

Addition of Acylating Agent: Acetyl chloride or acetic anhydride, dissolved in anhydrous DCM, is added dropwise to the stirred suspension of aluminum chloride.

-

Addition of α-Cedrene: α-Cedrene, dissolved in anhydrous DCM, is then added dropwise to the reaction mixture at a controlled temperature (typically 0-5 °C).

-

Reaction: The reaction mixture is stirred at a low temperature for a specified time, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Work-up: The reaction is quenched by slowly pouring the mixture into a beaker containing crushed ice and water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum fractional distillation followed by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.[7][8]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the rigid polycyclic structure and the presence of multiple stereocenters. Signals for the methyl groups would appear in the upfield region. The protons on the carbon adjacent to the carbonyl group would be deshielded and appear further downfield.

-

¹³C NMR: The carbon NMR spectrum would show 17 distinct signals corresponding to the 17 carbon atoms in the molecule. The carbonyl carbon would have a characteristic chemical shift in the downfield region (typically >200 ppm).

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 246. The fragmentation pattern would be complex, with characteristic losses of methyl and acetyl groups.[9]

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic bands would include C-H stretching and bending vibrations.

Biological Activity and Toxicological Profile

The biological activity of this compound has been primarily investigated in the context of its safety as a fragrance ingredient.

Toxicological Summary

Extensive toxicological testing has been conducted by the Research Institute for Fragrance Materials (RIFM). A summary of the key findings is presented in Table 2.

| Endpoint | Result | Reference(s) |

| Genotoxicity | Not genotoxic in a bacterial reverse mutation assay (Ames test). | [5] |

| Clastogenicity | Not clastogenic in an in vitro chromosome aberration assay. | [5] |

| Repeated Dose Toxicity (Dermal) | NOAEL = 20.28 mg/kg/day | [5] |

| Skin Sensitization | May cause an allergic skin reaction. | [4] |

| Photoirritation/Photoallergenicity | Not photoirritating or photoallergenic. | [5] |

ADME-Tox Profile

-

Absorption: In an in vitro human skin absorption study, 13.52% of the applied dose was absorbed.[5]

-

Distribution, Metabolism, and Excretion: Detailed studies on the systemic distribution, metabolism, and excretion of this compound following routes of exposure relevant to drug development (e.g., oral, intravenous) are not available in the public literature.

Potential Pharmacological Relevance and Signaling Pathways

Currently, there is a significant lack of publicly available research investigating the specific pharmacological activities of this compound or its effects on cellular signaling pathways from a drug development perspective. While many natural products, including other sesquiterpenoids, have been shown to modulate various signaling pathways implicated in diseases such as cancer and inflammation, this compound has not been the subject of such focused studies.

Hypothetical Signaling Pathway Modulation

Given its chemical structure as a lipophilic, polycyclic ketone, it is plausible that this compound could interact with various biological targets. The diagram below illustrates a hypothetical workflow for screening this compound for potential biological activity and identifying its mechanism of action, a process that has not yet been reported for this compound.

Figure 2: Hypothetical workflow for investigating the pharmacological potential of this compound.

Conclusion

This compound (CAS 32388-55-9) is a well-characterized synthetic fragrance ingredient with a robust safety profile for its intended use in consumer products. Its physicochemical properties and synthesis via Friedel-Crafts acylation of α-cedrene are well-established. However, a significant knowledge gap exists regarding its potential pharmacological activities and mechanisms of action. For researchers and drug development professionals, this compound represents a structurally interesting, readily accessible molecule that is largely unexplored in a therapeutic context. Future research could focus on screening this compound and its derivatives for biological activities and elucidating any effects on cellular signaling pathways, which may uncover novel therapeutic applications beyond its current use in the fragrance industry.

References

- 1. 傅-克酰基化反应 [sigmaaldrich.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Fragrance material review on acetyl cedrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. rsc.org [rsc.org]

- 7. Purification [chem.rochester.edu]

- 8. chem.rochester.edu [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

Physicochemical Properties of Acetylcedrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcedrene, a prominent synthetic fragrance ingredient, is valued for its characteristic woody and ambergris-like aroma. As a member of the alkyl cyclic ketones, its application extends across a wide range of consumer products, including perfumes, soaps, and cosmetics.[1][2] A thorough understanding of its physicochemical properties is paramount for formulation development, safety assessment, and environmental impact analysis. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details the experimental protocols for their determination, and illustrates relevant biological and analytical pathways.

Core Physicochemical Properties

The physicochemical data for this compound has been compiled from various sources. It is important to note that "this compound" in commercial use is often a technical mixture, with purity reported in the range of 65-85%.[3] This can lead to variations in reported values.

Table 1: Identification and Structural Properties

| Property | Value | Source(s) |

| Chemical Name | 1-((3R,3aR,7R,8aS)-2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)ethanone | [4] |

| Common Synonyms | Methyl Cedryl Ketone, Vertofix, Lignofix, Lixetone | [1][5] |

| CAS Number | 32388-55-9 | [4] |

| Molecular Formula | C₁₇H₂₆O | [4][5] |

| Molecular Weight | 246.39 g/mol | [4][5] |

| SMILES | C[C@@H]1CC[C@@H]2[C@@]13C--INVALID-LINK--C(=C(C3)C(=O)C)C | [4] |

| Appearance | Colorless to pale yellow or light brown transparent liquid; may be a solid or syrupy material. | [3][5][6][7] |

| Odor | Strong, long-lasting woody aroma with musk and ambergris notes. | [5][7][8] |

Table 2: Thermodynamic and Physical Properties

| Property | Value | Source(s) |

| Melting Point | 91.67 °C (EPI Suite); 92 °C (calculated) | [3][9] |

| Boiling Point | 272 °C (lit.); 306.93 °C (EPI Suite); 340.6 °C at 760 mmHg; 348.00 to 349.00 °C (est) | [5][6][9][10] |

| Density / Specific Gravity | 0.997 g/mL at 25 °C (lit.); 1.005 (FMA); 0.99600 to 1.01000 @ 20.00 °C | [5][6][9] |

| Refractive Index (n20/D) | 1.516 (lit.); 1.51700 to 1.52100 @ 20.00 °C | [5][6] |

| Flash Point | >100 °C; >230 °F; 156.11 °C (TCC); 171 °C | [5][6][9] |

| Vapor Pressure | 0.000305 mm Hg at 20 °C; 2.5 hPa at 25 °C; 8.49E-05 mmHg at 25°C | [5][9][11] |

Table 3: Solubility and Partitioning Properties

| Property | Value | Source(s) |

| Water Solubility | 1.278 mg/L (EPI Suite); 6 mg/L at 23 °C | [3][5][9] |

| Solubility in Organic Solvents | Soluble in alcohol and other organic solvents. Dissolves in 3-7 volumes of 80% ethanol. | [5][8] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.02 (EPI Suite); 5.6, 5.8, & 5.9 for 3 components at 30 °C (RIFM); 5.9 (exp.) | [3][9] |

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized methodologies, often outlined by organizations such as the Organisation for Economic Co-operation and Development (OECD).[5][8]

Boiling Point Determination (OECD TG 103)

The boiling point is the temperature at which the vapor pressure of a liquid equals the external pressure.[4]

-

Principle: Methods like distillation, the Thiele tube method, or Differential Scanning Calorimetry (DSC) are commonly used.[4] The capillary method is suitable for small sample volumes.[12][13]

-

Procedure (Capillary Method):

-

A small amount of the sample is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the sample.

-

The assembly is attached to a thermometer and heated in a controlled manner (e.g., in a Thiele tube or an aluminum block).[12]

-

As the temperature rises, air trapped in the capillary tube escapes, eventually being replaced by the substance's vapor, which exits as a steady stream of bubbles.[13]

-

The heat source is removed, and the apparatus is allowed to cool.

-

The boiling point is the temperature at which the stream of bubbles ceases and the liquid is drawn back into the capillary tube.[14] This signifies that the external pressure has just overcome the vapor pressure of the substance.

-

Water Solubility (OECD TG 105)

Water solubility is the saturation mass concentration of a substance in water at a given temperature.

-

Principle: The flask method involves dissolving the substance in water at a specific temperature until saturation is reached, followed by the determination of the concentration in the aqueous solution.

-

Procedure (Flask Method):

-

An excess amount of this compound is added to a flask containing purified water.

-

The flask is agitated at a constant, controlled temperature for a sufficient period to reach equilibrium (e.g., 24-48 hours).

-

The mixture is then centrifuged or filtered to separate the undissolved substance.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). For poorly soluble substances like fragrance oils, solubilizers like Polysorbate 20 may be used in specific applications, but for determining intrinsic solubility, they are avoided.[15]

-

Partition Coefficient (n-octanol/water) (OECD TG 107)

The partition coefficient (Kow or P) is the ratio of a chemical's concentration in the n-octanol phase to its concentration in the aqueous phase at equilibrium. It is a critical parameter for predicting environmental fate and bioaccumulation.[16][17]

-

Principle: The shake-flask method is the benchmark for determining the log Kow.[16][18]

-

Procedure (Shake-Flask Method):

-

Prepare a stock solution of this compound in n-octanol. The n-octanol and water used must be pre-saturated with each other.[19]

-

Add the stock solution to a vessel containing a known volume of water. The volume ratio of n-octanol to water is varied in different runs.[16]

-

The vessel is shaken vigorously at a constant temperature until equilibrium is established.

-

The mixture is centrifuged to ensure complete separation of the two phases.[16]

-

The concentration of this compound in both the n-octanol and water phases is measured using an appropriate analytical technique (e.g., GC-MS).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The result is typically expressed as its base-10 logarithm (log P).[17]

-

Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[20]

-

Principle: The sample is vaporized and injected into a gas chromatograph, where components are separated based on their boiling points and interaction with the column's stationary phase. The separated components then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification.[21]

-

General Procedure:

-

Sample Preparation: The sample (e.g., neat oil or an extract from a product matrix) is diluted in a suitable solvent like ethyl acetate.[22][23] An internal standard may be added for quantification.[22]

-

Injection: A small volume (e.g., 0.5-1 µL) is injected into the GC inlet, which is heated to ensure rapid vaporization.[20]

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., HP-5MS). The oven temperature is programmed to increase over time to elute compounds with different boiling points.[24]

-

Detection & Identification: As components elute from the column, they are fragmented and analyzed by the mass spectrometer. The resulting mass spectrum is a "fingerprint" that can be compared to spectral libraries (e.g., NIST) for positive identification.[20]

-

Mandatory Visualizations

Olfactory Signaling Pathway

As a fragrance molecule, the primary biological interaction of this compound is with the olfactory system. The following diagram illustrates the general signal transduction pathway initiated by an odorant.

Experimental Workflow: GC-MS Analysis

The following diagram outlines a typical workflow for the qualitative and quantitative analysis of a fragrance compound like this compound from a sample matrix.

References

- 1. foreverest.net [foreverest.net]

- 2. Fragrance material review on acetyl cedrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 6. Reactome | Olfactory Signaling Pathway [reactome.org]

- 7. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. OECD Guidelines for the Testing of Chemicals: Physical-chemical properties | ENvironmental inFOrmation [enfo.hu]

- 9. Olfactory System – Introduction to Neurobiology [opentext.uoregon.edu]

- 10. OECD Guidelines for the Testing of Chemicals [chemycal.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. byjus.com [byjus.com]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. luxeolabs.com [luxeolabs.com]

- 16. oecd.org [oecd.org]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. LogP / LogD shake-flask method [protocols.io]

- 19. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 21. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 22. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. phcog.com [phcog.com]

Synthesis of Acetylcedrene from Alpha-Cedrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of acetylcedrene, a valuable fragrance compound, from its precursor alpha-cedrene. The primary synthetic route involves the Friedel-Crafts acylation of alpha-cedrene using an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst. This document details the underlying chemical principles, optimized experimental protocols, a comparative analysis of catalytic systems, and methods for purification and characterization of the final product. All quantitative data is presented in structured tables for ease of comparison, and key chemical transformations and workflows are visualized using DOT language diagrams.

Introduction

This compound, also known as methyl cedryl ketone or by trade names such as Vertofix, is a synthetic ketone with a characteristic warm, woody, and amber-like aroma.[1] It is a widely used ingredient in the fragrance industry, valued for its fixative properties and its ability to blend well with other scents in perfumes, cosmetics, and soaps.[2][3] The primary raw material for its synthesis is alpha-cedrene, a naturally occurring sesquiterpene extracted from the essential oil of cedarwood (from trees like Juniperus virginiana).[4] The conversion of alpha-cedrene to this compound is achieved through an acetylation reaction, a form of electrophilic aromatic substitution.[2]

Chemical Pathway: Friedel-Crafts Acylation

The synthesis of this compound from alpha-cedrene is a classic example of a Friedel-Crafts acylation reaction. In this reaction, the acetyl group (CH₃CO-) is introduced onto the alpha-cedrene molecule. The reaction typically employs an acetylating agent, such as acetic anhydride or acetyl chloride, and is catalyzed by a Lewis acid or a protic acid.[5][6]

The general transformation is as follows:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The Friedel-Crafts acylation of alpha-cedrene with acetic anhydride proceeds through the formation of a highly electrophilic acylium ion intermediate. The catalyst, typically a Lewis acid, activates the acetic anhydride, facilitating the generation of the acylium ion. This electrophile then attacks the electron-rich double bond of alpha-cedrene, leading to the formation of a carbocation intermediate. A subsequent deprotonation step regenerates the aromaticity of a ring system within the molecule and yields the final product, this compound.

Caption: Simplified mechanism of the Friedel-Crafts acylation of alpha-cedrene.

Experimental Protocols

The following protocols are based on procedures described in the scientific literature and patents, providing a framework for the laboratory synthesis of this compound.

Synthesis using a Solid Superacid Catalyst

This protocol is adapted from a patented method utilizing a solid superacid catalyst, which offers advantages in terms of ease of separation and potential for reuse.[7]

Materials:

-

alpha-Cedrene (C₁₅H₂₄)

-

Acetic anhydride ((CH₃CO)₂O)

-

Solid superacid catalyst (e.g., SO₄²⁻/TiO₂-SiO₂)

-

Benzene (optional, as solvent)

-

Sodium bicarbonate solution (for washing)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add acetic anhydride and the solid superacid catalyst.

-

Heat the mixture with stirring to the desired reaction temperature (e.g., 75-80 °C).

-

Slowly add a solution of alpha-cedrene (dissolved in a minimal amount of benzene if necessary) to the reaction mixture over a period of time.

-

Maintain the reaction at the set temperature for several hours (e.g., 5-12 hours), monitoring the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Separate the solid catalyst by filtration.

-

The filtrate is then subjected to vacuum distillation to remove unreacted acetic anhydride and the acetic acid byproduct.

-

The crude product is washed with a dilute sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

The organic layer is dried over anhydrous sodium sulfate.

-

The final product, this compound, is purified by fractional distillation under reduced pressure.

Synthesis using a Protic Acid Catalyst

This method employs a strong protic acid as the catalyst.[8]

Materials:

-

alpha-Cedrene

-

Acetic anhydride

-

Polyphosphoric acid (or another suitable protic acid like sulfuric acid)

-

Benzene or Toluene (as solvent)

-

Dilute sodium hydroxide solution (for neutralization)

Procedure:

-

In a suitable reactor, combine acetic anhydride and polyphosphoric acid.

-

Heat the mixture with stirring to the reaction temperature (e.g., 75 °C).

-

Add a solution of alpha-cedrene in benzene or toluene to the reactor.

-

Allow the reaction to proceed for the specified time (e.g., 7 hours).

-

After the reaction, carefully add water to the mixture to decompose the polyphosphoric acid.

-

Separate the organic layer and wash it with a dilute sodium hydroxide solution to neutralize any acids, followed by a water wash until neutral.

-

The organic solvent is removed by distillation.

-

The crude this compound is then purified by vacuum distillation.

Data Presentation

Physical and Chemical Properties

| Property | alpha-Cedrene | This compound |

| Molecular Formula | C₁₅H₂₄ | C₁₇H₂₆O |

| Molecular Weight | 204.35 g/mol | 246.39 g/mol [9] |

| Appearance | Colorless liquid | Colorless to pale yellow liquid[2] |

| Boiling Point | ~262 °C | ~272 °C[10] |

| Density | ~0.935 g/cm³ | ~0.997 g/mL at 25 °C[10] |

| Refractive Index | ~1.501 | ~1.516 at 20 °C[10] |

Reaction Conditions and Yields with Solid Superacid Catalysts

The following table summarizes data from a patent on the synthesis of this compound using different solid superacid catalysts.[7]

| Catalyst | Molar Ratio (Acetic Anhydride:alpha-Cedrene) | Temperature (°C) | Time (h) | Yield (%) |

| SO₄²⁻/ZrO₂ | ~1.05:1 | 80 | 8 | ~64 |

| S₂O₈²⁻/ZrO₂-SiO₂ | ~1.05:1 | 80 | 8 | ~67 |

| SO₄²⁻/TiO₂-SiO₂ | ~1.05:1 | 80 | 8 | ~66 |

| SO₄²⁻/Fe₂O₃ | ~1.05:1 | 70 | 8 | ~63 |

Experimental Workflow and Purification

The overall process for the synthesis and purification of this compound can be visualized as a multi-step workflow.

Caption: A typical workflow for the synthesis and purification of this compound.

Purification by Fractional Distillation

Due to the relatively high boiling point of this compound, purification is typically carried out by fractional distillation under reduced pressure. This technique separates the desired product from unreacted starting materials and higher-boiling byproducts. The efficiency of the separation depends on the type of distillation column used and the control of the vacuum and heating rate.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for identifying the components of the reaction mixture and determining the purity of the final product. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (246.39 g/mol ) and a characteristic fragmentation pattern.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of this compound, allowing for confirmation of the acetyl group's addition and the overall carbon skeleton.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit a strong absorption band characteristic of a ketone carbonyl group (C=O), typically in the range of 1680-1720 cm⁻¹.

Conclusion

The synthesis of this compound from alpha-cedrene via Friedel-Crafts acylation is a well-established and industrially significant process. The choice of catalyst, whether a solid superacid, a protic acid, or a Lewis acid, along with the optimization of reaction conditions, plays a crucial role in achieving high yields and purity. This guide provides a foundational understanding and practical protocols for researchers and professionals engaged in the synthesis and development of fragrance compounds and related organic molecules. Further research could focus on developing even more environmentally friendly and efficient catalytic systems for this important transformation.

References

- 1. Methyl Cedryl Ketone / Vertofix (32388-55-9) — Fragrance / Perfume Ingredient — Scentspiracy [scentspiracy.com]

- 2. Page loading... [wap.guidechem.com]

- 3. foreverest.net [foreverest.net]

- 4. us.olivetreepeople.com [us.olivetreepeople.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. CN101265170B - Method for synthesizing methylcedrenone by using solid super-strong acid - Google Patents [patents.google.com]

- 8. CN1130170A - Synthetic method for methyl cedrone - Google Patents [patents.google.com]

- 9. This compound | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Methyl Cedryl Ketone | 32388-55-9 [chemicalbook.com]

The Occurrence of Acetylcedrene in Essential Oils: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylcedrene, a prominent woody and ambery fragrance ingredient, is intrinsically linked to cedarwood essential oil. This technical guide provides an in-depth analysis of its occurrence, clarifying its primary origin as a synthetic derivative of natural precursors found in cedarwood oil rather than a direct product of plant biosynthesis. This document details the quantitative composition of relevant essential oils, outlines the biosynthetic pathway of its precursor, α-cedrene, and provides comprehensive experimental protocols for the analysis of related sesquiterpenes.

Introduction: Natural vs. Synthetic Origin

This compound is a sesquiterpenoid ketone highly valued in the fragrance industry for its persistent, warm, woody, and amber-like aroma. While it is widely associated with cedarwood oil, a notable discrepancy exists in literature and commercial information regarding its natural occurrence.

Some sources describe this compound as a natural component of Red Cedarwood (Juniperus virginiana) essential oil, extracted via steam distillation[1]. However, a substantial body of scientific and regulatory literature classifies this compound as a synthetic fragrance compound, manufactured through the chemical modification of α-cedrene[2][3][4]. Alpha-cedrene is a major natural constituent of various cedarwood oils[2].

Detailed chemical analyses of Juniperus virginiana essential oil consistently identify major components such as α-cedrene, thujopsene, and cedrol, but do not list this compound as a naturally occurring compound[5][6][7]. This evidence strongly suggests that while the precursor molecule is natural, this compound itself is the result of a synthetic acetylation process.

This guide will proceed with the evidence-based understanding that this compound is primarily a synthetic derivative and will focus on the natural occurrence of its precursors.

Quantitative Analysis of this compound Precursors in Essential Oils

While naturally occurring this compound is not reported in quantitative analyses of essential oils, the concentration of its direct precursor, α-cedrene, and other related sesquiterpenes in cedarwood oils is well-documented. The composition of these oils can vary based on the species, geographical origin, and distillation process.

Table 1: Key Sesquiterpene Composition of Various Cedarwood Oils

| Essential Oil Source | α-Cedrene (%) | β-Cedrene (%) | Thujopsene (%) | Cedrol (%) | Geographical Origin | Reference(s) |

| Juniperus virginiana (Virginia Cedarwood) | 20 - 35 | 4 - 8 | 10 - 25 | 16 - 25 | Eastern North America | [5] |

| Juniperus ashei (Texas Cedarwood) | 15 - 25 | Not specified | 25 - 35 | ≥ 20 | Central Texas, USA | [8] |

| Juniperus scopulorum (Rocky Mountain Juniper) | ~27 | Not specified | Not specified | ~16 | Western North America | [7] |

| Cupressus funebris (Chinese Cedarwood) | High | Not specified | High | Not specified | China | [9] |

| Cedrus atlantica (Atlas Cedar) | Present | Not specified | Not specified | Not specified | Morocco | [6] |

Note: The technical mixture of commercially produced this compound typically has a purity of 65-85%, with the remainder consisting of acetylated isomers of other cedarwood oil components and structural isomers of this compound that are by-products of the synthesis[2].

Biosynthesis of α-Cedrene: The Precursor to this compound

Sesquiterpenes, including α-cedrene, are synthesized in plants through the mevalonate (MVA) pathway, which primarily occurs in the cytosol. The biosynthesis begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

The key steps leading to α-cedrene are:

-

Formation of Farnesyl Pyrophosphate (FPP): Two molecules of IPP and one molecule of DMAPP are condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). This reaction is catalyzed by FPP synthase.

-

Cyclization of FPP: The linear FPP molecule is then cyclized by a specific terpene synthase, in this case, cedrene synthase (or a multifunctional sesquiterpene synthase). The enzyme facilitates the removal of the pyrophosphate group, leading to a series of carbocation intermediates that ultimately form the tricyclic structure of α-cedrene.

Signaling Pathway Diagram

Caption: Biosynthesis of α-cedrene and its synthetic conversion to this compound.

Experimental Protocols: Quantification of Sesquiterpenes in Essential Oils

The standard and most robust method for the quantitative analysis of sesquiterpenes like α-cedrene in essential oils is Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). The use of an internal standard is crucial for accurate quantification.

Method: GC-MS for Sesquiterpene Quantification

Objective: To accurately determine the concentration of α-cedrene and other sesquiterpenes in an essential oil sample.

Principle: The volatile components of the essential oil are separated based on their boiling points and interaction with the GC column stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectra are used for identification and quantification.

Materials and Reagents:

-

Essential oil sample (e.g., Juniperus virginiana oil)

-

Internal Standard (IS): e.g., epi-Eudesmol or another suitable sesquiterpene not present in the sample.

-

Solvent: High-purity hexane or ethyl acetate.

-

Reference standards for target analytes (e.g., α-cedrene, thujopsene, cedrol).

-

Volumetric flasks, pipettes, and GC vials.

Instrumentation:

-

Gas Chromatograph with a mass spectrometer detector (GC-MS).

-

Capillary column suitable for essential oil analysis (e.g., HP-5MS, DB-5).

Procedure:

-

Preparation of Stock Solutions:

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the internal standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.

-

Analyte Stock Solutions (1 mg/mL): Prepare individual stock solutions for each target sesquiterpene in the same manner.

-

-

Preparation of Calibration Standards:

-

Prepare a series of at least five calibration standards by serial dilution of the analyte stock solutions.

-

To each calibration standard, add a constant amount of the internal standard stock solution to achieve a fixed final concentration (e.g., 50 µg/mL).

-

Dilute to the final volume with the solvent.

-

-

Sample Preparation:

-

Accurately weigh approximately 20 mg of the essential oil sample into a 10 mL volumetric flask.

-

Add the same constant amount of the internal standard as used in the calibration standards.

-

Dilute to the mark with the solvent and mix thoroughly.

-

Transfer an aliquot to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL (split or splitless injection, depending on concentration).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: 3 °C/min to 240 °C.

-

Hold at 240 °C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate.

-

MS Parameters:

-

Ion Source Temperature: 230 °C.

-

Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

-

Data Analysis:

-

Peak Identification: Identify the peaks of the target analytes and the internal standard based on their retention times and mass spectra compared to the reference standards and a mass spectral library (e.g., NIST).

-

Calibration Curve: For each analyte, plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to obtain the calibration curve.

-

Quantification: Calculate the peak area ratio for each analyte in the essential oil sample and use the corresponding calibration curve to determine its concentration in the sample.

-

Experimental Workflow Diagram

Caption: Workflow for the quantitative analysis of sesquiterpenes using GC-MS.

Conclusion

The available scientific evidence indicates that this compound is not a significant natural constituent of essential oils. Instead, it is a synthetic fragrance ingredient derived from α-cedrene, a major component of cedarwood oils, particularly from Juniperus virginiana. For researchers and professionals in drug development, it is crucial to understand this distinction. The bioactivity and toxicological profiles of cedarwood essential oil are attributed to its natural composition, which does not include this compound. Any research or product development involving this compound should consider its synthetic origin and the composition of its technical-grade formulations. The provided analytical methods offer a robust framework for the accurate quantification of its natural precursors.

References

- 1. Cloning, expression, and characterization of epi-cedrol synthase, a sesquiterpene cyclase from Artemisia annua L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Sesquiterpene Lactones in Plants and Metabolic Engineering for Their Biotechnological Production | Semantic Scholar [semanticscholar.org]

- 3. Frog farnesyl pyrophosphate synthases and their role as non-canonical terpene synthases for bisabolane sesquiterpenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. juniperus_virginiana_l [Tinkturenpresse] [tinkturenpresse.de]

- 7. Antifungal activity of heartwood extracts from three Juniperus species :: BioResources [bioresources.cnr.ncsu.edu]

- 8. A multifunctional sesquiterpene synthase integrates with cytochrome P450s to reinforce the terpenoid defense network in maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ScenTree - Alpha-cedrene (CAS N° 469-61-4) [scentree.co]

A Comprehensive Technical Guide to Acetylcedrene

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of Acetylcedrene, a prominent fragrance ingredient. It covers its chemical identity, physicochemical properties, synthesis, and key toxicological evaluation protocols, presenting data and methodologies relevant to professionals in research and development.

Chemical Identification

This compound is a synthetic fragrance compound valued for its characteristic woody and amber scent. The definitive IUPAC name for the primary isomer is 1-[(1R,2R,5S,7R)-2,6,6,8-tetramethyl-9-tricyclo[5.3.1.0¹'⁵]undec-8-enyl]ethanone .[1] It is also commonly referred to by the synonym 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethanone.[1]

Physicochemical and Toxicological Data

Quantitative data for this compound are summarized below. The technical product is often a mixture with a purity of 65-85%, which may influence physical properties.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₂₆O | [1][3] |

| Molecular Weight | 246.39 g/mol | [3] |

| Appearance | Pale yellow to pale brown liquid | [4] |

| Density | 0.997 g/mL at 25 °C | [3] |

| Boiling Point | 272 °C (lit.) | [3] |

| Refractive Index | n20/D 1.516 (lit.) | [3] |

| Flash Point | > 110 °C (> 230 °F) | [3] |

| Water Solubility | 6 mg/L at 23 °C | [2][3] |

| Vapor Pressure | 8.49 x 10⁻⁵ mmHg at 25 °C | [3] |

| log Kow (Octanol/Water) | 5.9 (experimental) | [2] |

Table 2: Toxicological Endpoints for this compound

| Endpoint | Value | Source(s) |

| Acute Oral Toxicity (Rat) | LD₅₀ > 5.2 mL/kg | [4] |

| Acute Dermal Toxicity (Rabbit) | LD₅₀ > 2 g/kg | [4] |

| Repeated Dose Toxicity (Dermal) | NOAEL = 20.28 mg/kg/day (systemic) | [1] |

| Skin Sensitization | NESIL = 35000 µg/cm² | [1] |

| In Vitro Dermal Absorption | 13.52% of applied dose (human skin) | [1] |

| Genotoxicity | Non-clastogenic (in vitro chromosome aberration assay) | [1] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for the synthesis and key safety assessments of this compound.

This compound is commercially produced via the Friedel-Crafts acylation of α-cedrene.[2] α-Cedrene is a sesquiterpene isolated from cedarwood oil.[2]

-

Reactants :

-

(-)-α-Cedrene (CAS: 469-61-4)

-

Acetic anhydride (CAS: 108-24-7)

-

-

General Protocol :

-

The reaction is typically carried out by adding acetic anhydride to α-cedrene in the presence of a Lewis acid catalyst.

-

The mixture is stirred at a controlled temperature to allow the acylation to proceed.

-

Upon completion, the reaction is quenched, and the organic product is separated from the aqueous phase.

-

The crude product is then purified, commonly through vacuum distillation, to isolate this compound from unreacted starting materials and isomeric by-products.

-

This protocol determines the rate and extent of absorption through the skin. An in vitro study on this compound found that 13.52% of the applied dose was absorbed through human skin over 48 hours.[1]

-

Test System : Static diffusion cells (Franz-type cells).[5][6]

-

Skin Model : Full-thickness or epidermal human skin membranes, obtained from cosmetic surgery with donor consent, are mounted between the donor and receptor chambers of the diffusion cell.[1][5]

-

Test Substance Preparation : ¹⁴C-radiolabeled this compound is dissolved in a suitable vehicle, such as ethanol, to create a test solution (e.g., 1% solution).[1]

-

Application : A precise volume of the test solution (e.g., 20 µL) is applied to the surface of the unoccluded epidermal membrane in the donor chamber.[1]

-

Incubation : The diffusion cell is maintained at a constant temperature to ensure the skin surface is at 32 ± 1°C.[7]

-

Sampling : The receptor fluid (e.g., 50% ethanol/water solution) is sampled from the receptor chamber at specified time points (e.g., 2, 8, 24, 36, and 48 hours).[1]

-

Analysis : The radioactivity in the receptor fluid samples is quantified using liquid scintillation counting to determine the amount of this compound that has permeated the skin.[1][7] At the end of the experiment, the skin is also analyzed to determine the amount of substance retained.

This assay evaluates the potential of a substance to induce structural chromosomal damage. This compound was found to be non-clastogenic in this test.[1]

-

Test System : Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.

-

Metabolic Activation : The assay is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

-

Experimental Design :

-

Cell cultures are exposed to at least three concentrations of this compound for a short duration (e.g., 3-4 hours) with and without S9, and for a longer duration (e.g., 21-24 hours) without S9.

-

A negative (solvent) control and a positive control are run in parallel.

-

Following exposure, cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested, and subjected to hypotonic treatment and fixation.

-

-

Analysis :

-

Slides are prepared and chromosomes are stained.

-

Metaphase cells are scored microscopically for chromosomal aberrations (e.g., breaks, fragments, exchanges).

-

Cytotoxicity is assessed by measuring the mitotic index. A positive result is characterized by a statistically significant, dose-dependent increase in the percentage of cells with aberrations.[8]

-

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate key processes related to the production and evaluation of this compound.

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 2. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 3. Cas 32388-55-9,Acetyl cedrene | lookchem [lookchem.com]

- 4. foreverest.net [foreverest.net]

- 5. Study Design of In Vitro Skin Absorption: Franz Cell Diffusion Assay (OECD 428) - Tox Lab [toxlab.co]

- 6. criver.com [criver.com]

- 7. ec.europa.eu [ec.europa.eu]

- 8. Chromosome Aberration Test in vitro - Eurofins Deutschland [eurofins.de]

An In-depth Technical Guide to Acetylcedrene: Synonyms, Trade Names, and Core Chemical Data

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Acetylcedrene, a widely used fragrance ingredient. The document covers its nomenclature, including common synonyms and trade names, detailed chemical and physical properties, an experimental protocol for its synthesis, and recommended procedures for its purification and analytical characterization.

Nomenclature: Synonyms and Trade Names

This compound is known by a variety of names in scientific literature and commercial applications. Understanding these different identifiers is crucial for comprehensive literature searches and material sourcing. The relationship between the primary chemical name, its synonyms, and common trade names is outlined below.

A comprehensive list of synonyms and trade names is provided in the table below for easy reference.

| Type | Name |

| IUPAC Name | 1-((3R,3aR,7R,8aS)-3,6,8,8-Tetramethyl-2,3,4,7,8,8a-hexahydro-1H-3a,7-methanoazulen-5-yl)ethan-1-one[1][2] |

| Common Synonyms | Methyl Cedryl Ketone[3][4][5][6][7][8][9][10][11], Acetyl cedrene[1][2][6][10], 1-cedr-8-en-9-ylethanone[1][10], 9-Acetyl-8-cedrene[8][12] |

| Trade Names | Vertofix[1][2][3][4][7][8][13][14], Lixetone[1][2][8][10][15][16], Cedrylide[8][14], Woodyflor[8][14], Lignofix[8][11][14], Vertofix Coeur[7][8][10][12][13] |

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the following table. This data is essential for experimental design, safety assessments, and analytical method development.

| Property | Value | Reference(s) |

| CAS Number | 32388-55-9 | [1][2][4][6][7][8][10][14][15] |

| Molecular Formula | C₁₇H₂₆O | [2][4][6][8][12][15] |

| Molecular Weight | 246.39 g/mol | [2][4][6][12][15] |

| Appearance | Pale yellow to pale brown liquid | [4][7][15] |

| Odor | Woody, amber, musky | [3][5][6][9][11][13][15] |

| Boiling Point | 272 °C (lit.) | [6][12][15] |

| Density | 0.997 g/mL at 25 °C (lit.) | [6][12][15] |

| Refractive Index | n20/D 1.516 (lit.) | [6][15] |

| Water Solubility | 6 mg/L at 23 °C | [6][15] |

| Flash Point | >110 °C | [12] |

| logP | 5.34 | [12] |

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

The most common method for synthesizing this compound is the Friedel-Crafts acylation of cedrene, a component of cedarwood oil, with acetic anhydride. The following protocol is adapted from established synthetic methods.

Materials:

-

Cedrene (or cedarwood oil rich in cedrene)

-

Acetic anhydride

-

Solid superacid catalyst (e.g., sulfated zirconia or a similar solid acid)

-

Solvent (optional, e.g., a non-polar organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer or overhead stirrer)

-

Heating mantle with temperature control

-

Separatory funnel

-

Filtration apparatus (Büchner funnel or similar)

-

Rotary evaporator

-

Distillation apparatus (for fractional distillation)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, stirrer, and thermometer, combine cedrene and acetic anhydride. The molar ratio of acetic anhydride to cedrene should be in the range of 1:1 to 15:1.

-

Catalyst Addition: With stirring, add the solid superacid catalyst. The amount of catalyst should be 1% to 10% by weight relative to the cedrene.

-

Reaction: Heat the reaction mixture to a temperature between 10 °C and 120 °C. The optimal temperature will depend on the specific catalyst used. Maintain the reaction at this temperature with continuous stirring for a minimum of 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the solid catalyst.

-

Transfer the filtrate to a separatory funnel. If a solvent was used, add it now.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Solvent Removal: Remove the solvent using a rotary evaporator to yield the crude this compound.

The following diagram illustrates the general workflow for the synthesis of this compound.

Purification

The crude product obtained from the synthesis will likely contain unreacted starting materials, by-products, and isomers. Purification is essential to obtain this compound of high purity.

Fractional Distillation: Given the relatively high boiling point of this compound, vacuum fractional distillation is the preferred method for purification.

-

Apparatus: A fractional distillation apparatus equipped with a vacuum pump, a Vigreux or packed column, and a temperature-controlled heating mantle.

-

Procedure:

-

Transfer the crude product to the distillation flask.

-

Gradually apply vacuum and begin heating.

-

Collect fractions at different temperature ranges. The main fraction containing this compound should be collected at its boiling point under the applied vacuum.

-

Monitor the purity of the fractions using Gas Chromatography (GC).

-

Column Chromatography: For smaller scale purifications or to separate isomers with close boiling points, column chromatography can be employed.

-

Stationary Phase: Silica gel is a suitable stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a gradient of ethyl acetate in hexane, is recommended. The optimal solvent system should be determined by TLC analysis of the crude mixture.

-

Procedure:

-

Prepare a silica gel column.

-

Load the crude product onto the column.

-

Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.

-

Collect fractions and analyze them by TLC or GC to identify the fractions containing pure this compound.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Analytical Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of this compound and identifying any impurities.

-

Sample Preparation: Dilute a small sample of the purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

GC Parameters (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium.

-

-

MS Parameters (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: The retention time of the major peak should correspond to that of an authentic standard of this compound. The mass spectrum should show the characteristic molecular ion peak (m/z 246) and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for confirming the chemical structure of this compound.

-

Sample Preparation: Dissolve a few milligrams of the purified product in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR: The spectrum should show signals corresponding to the different types of protons in the molecule. The chemical shifts, integration values, and coupling patterns should be consistent with the structure of this compound.

-

¹³C NMR: The spectrum will show the number of unique carbon atoms in the molecule, and their chemical shifts will be indicative of their chemical environment (e.g., carbonyl, olefinic, aliphatic carbons).

Due to the absence of publicly available, detailed NMR spectral data specifically for this compound in the conducted search, researchers are advised to compare their acquired spectra with predicted spectra from chemical software or with data from specialized chemical databases if available.

Signaling Pathways

Currently, there is no significant body of scientific literature describing the involvement of this compound in specific biological signaling pathways. Its primary application is in the fragrance industry, and its biological effects are not its main area of study. Research on its safety profile has been conducted, but this does not typically extend to the elucidation of specific molecular signaling cascades. Therefore, no signaling pathway diagrams are included in this guide.

Conclusion

This technical guide provides essential information for researchers and scientists working with this compound. The comprehensive data on its synonyms, trade names, and physicochemical properties, combined with the detailed experimental protocols for its synthesis and purification, and guidelines for its analytical characterization, will serve as a valuable resource for laboratory work and further research into this important fragrance compound.

References

- 1. acetyl cedrene, 80449-58-7 [thegoodscentscompany.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. foreverest.net [foreverest.net]

- 4. This compound | C17H26O | CID 16220111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ekwan.github.io [ekwan.github.io]

- 6. researchgate.net [researchgate.net]

- 7. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. formeco.it [formeco.it]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Acetyl cedrene [webbook.nist.gov]

- 12. (-)-Cedrene | C15H24 | CID 6431015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. scent.vn [scent.vn]

- 14. benchchem.com [benchchem.com]

- 15. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 16. echemi.com [echemi.com]

The Solubility Profile of Acetylcedrene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of acetylcedrene, a common fragrance ingredient, in various organic solvents. This document consolidates available quantitative and qualitative data, details a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Introduction to this compound

This compound, also known as methyl cedryl ketone, is a synthetic aromatic chemical widely used in the fragrance industry for its characteristic woody and amber scent.[1] Its application in a diverse range of consumer products, from fine fragrances to personal care items, necessitates a thorough understanding of its solubility in different solvent systems to ensure product stability, efficacy, and safety.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and potential environmental fate. This compound is generally characterized as being readily soluble in alcohols and other organic solvents, while exhibiting low solubility in water.[2]

Quantitative and Qualitative Solubility Data

The following table summarizes the available data on the solubility of this compound in various solvents. It is important to note that comprehensive quantitative data across a wide range of organic solvents is not extensively published in peer-reviewed literature. The information presented here is compiled from technical data sheets and chemical databases.

| Solvent | Type | Solubility Data | Temperature (°C) | Citation |

| Water | Aqueous | 6 mg/L | 23 | |

| Water | Aqueous | 1.428 mg/L (estimated) | 25 | |

| Ethanol (80%) | Alcohol | Soluble in 3-7 volumes | Not Specified | |

| Ethanol | Alcohol | 500 mg/mL | Not Specified | |

| Chloroform | Halogenated | Slightly Soluble | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Slightly Soluble | Not Specified | |

| Ethyl Acetate | Ester | Slightly Soluble | Not Specified |

Experimental Protocol for Solubility Determination

The following protocol for determining the solubility of this compound in an organic solvent is adapted from the internationally recognized OECD Test Guideline 105, which describes the flask method.[3][4][5] This method is suitable for determining the saturation mass concentration of a substance in a solvent.

Materials and Apparatus

-

This compound (analytical standard)

-

Selected organic solvent (HPLC grade or equivalent)

-

Analytical balance (accurate to ±0.1 mg)

-

Glass flasks with stoppers

-

Constant temperature water bath or incubator

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Procedure

-

Preliminary Test: A preliminary test is recommended to estimate the approximate solubility and the time required to reach equilibrium.[4][5] This involves preparing a series of solutions with varying concentrations of this compound in the chosen solvent and observing for any undissolved solute after a set period of stirring.

-

Sample Preparation: Accurately weigh an amount of this compound in excess of its estimated solubility and add it to a glass flask.

-

Solvent Addition: Add a known volume of the organic solvent to the flask.

-

Equilibration: Stopper the flask and place it in a constant temperature bath, typically at 25 °C ± 0.5 °C. Stir the mixture using a magnetic stirrer at a constant speed that ensures the solid is well-dispersed without creating a vortex. The equilibration time should be determined from the preliminary test, but a minimum of 24 hours is recommended.

-

Phase Separation: After the equilibration period, stop the stirring and allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample from the supernatant using a syringe. Attach a chemically compatible syringe filter and discard the first portion of the filtrate to avoid any adsorption effects. Collect the subsequent filtrate in a clean vial.

-

Dilution: Accurately dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in g/L or mg/mL, taking into account the dilution factor.

Experimental Workflow and Visualization

The following diagram illustrates the general workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While qualitative data suggests good solubility in alcohols, there is a clear need for more extensive quantitative studies across a broader range of solvents to support advanced formulation and research activities. The provided experimental protocol, adapted from established international guidelines, offers a reliable framework for generating such crucial data.

References

Acetylcedrene: A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the boiling and melting points of Acetylcedrene, a common fragrance ingredient. It includes a detailed summary of reported physical data, standardized experimental protocols for the determination of these properties, and a workflow visualization to guide laboratory practices.

Physicochemical Data of this compound

This compound, a synthetic woody fragrance, is characterized by a range of reported boiling and melting points. These variations can be attributed to differences in experimental conditions, sample purity, and analytical methods. The following table summarizes the available quantitative data from various sources.

| Property | Value | Source/Method |

| Boiling Point | 348.00 to 349.00 °C | (est) at 760.00 mm Hg[1] |

| 340.6 °C | at 760 mmHg[2] | |

| 307 °C | (calc.)[3] | |

| 306.93 °C | (EPI Suite)[4] | |

| 272 °C | (lit.)[5][6][7] | |

| Melting Point | 92 °C | (calc.)[3] |

| 91.67 °C | (EPI Suite)[4] | |

| N/A | [6] |

Experimental Protocols

Accurate determination of the boiling and melting points of this compound is crucial for its characterization, quality control, and application in various formulations. The following are detailed methodologies for these key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Mortar and pestle

-

Heating medium (e.g., mineral oil or silicone oil for Thiele tube)

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle. The powdered sample is then packed into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup (Thiele Tube Method): The capillary tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. The thermometer and attached capillary tube are then immersed in the heating medium within the Thiele tube.

-

Heating: The Thiele tube is heated gently and slowly at the side arm. The design of the tube allows for convection currents to maintain a uniform temperature throughout the heating medium.

-

Observation: The temperature is carefully monitored. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Reporting: The melting point is reported as a range of these two temperatures.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating apparatus (e.g., heating block, oil bath, or Thiele tube)

-

Beaker

Procedure:

-

Sample Preparation: A small amount of liquid this compound (a few milliliters) is placed into a small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Setup: The test tube is attached to a thermometer, and both are suspended in a heating bath (e.g., a beaker of water or oil on a hot plate). The thermometer bulb should be positioned next to the test tube.

-

Heating: The heating bath is heated gently. As the temperature of the sample increases, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Observation: Upon further heating, the vapor of the liquid will fill the capillary tube, resulting in a rapid and continuous stream of bubbles. At this point, the heating is stopped.

-

Recording: As the liquid cools, the stream of bubbles will slow down and eventually stop. The temperature at which the liquid begins to enter the capillary tube is the boiling point of the substance.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a chemical substance like this compound.

References

- 1. acetyl cedrene, 80449-58-7 [thegoodscentscompany.com]

- 2. echemi.com [echemi.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 5. chembk.com [chembk.com]

- 6. Cas 32388-55-9,Acetyl cedrene | lookchem [lookchem.com]

- 7. chemwhat.com [chemwhat.com]

Toxicological Profile of Acetylcedrene: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcedrene, a synthetic fragrance ingredient valued for its woody and amber aroma, is a common component in a wide array of consumer products, including perfumes, cosmetics, and household cleaners. As with any chemical intended for widespread use, a thorough understanding of its toxicological profile is paramount to ensure human and environmental safety. This technical guide provides a comprehensive overview of the toxicological data available for this compound, with a focus on key endpoints relevant to safety assessment. Detailed experimental methodologies for the cited studies are provided, and cellular signaling pathways potentially involved in its toxicological effects are illustrated. All quantitative data are summarized in tabular format for ease of reference and comparison.

Quantitative Toxicological Data Summary

The toxicological profile of this compound has been evaluated across several key endpoints. The following tables summarize the available quantitative data.

Table 1: Acute and Repeated Dose Toxicity

| Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | 4500 mg/kg bw | [1] |

| Acute Dermal LD50 | Rabbit | Dermal | > 5000 mg/kg bw | [1] |

| Repeated Dose Toxicity (90-day) NOAEL | Rat | Dermal | 20.28 mg/kg/day | [2] |

Table 2: Skin Sensitization

| Endpoint | Method | Value | Reference |

| No Expected Sensitization Induction Level (NESIL) | Guinea Pig Maximization Test & Human Data | 35000 µg/cm² | [2] |

Table 3: Genotoxicity

| Assay | System | Result | Reference |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Non-mutagenic | [2] |

| In Vitro Chromosome Aberration Assay | Chinese Hamster Ovary (CHO) cells | Non-clastogenic | [2] |

Table 4: Reproductive and Developmental Toxicity

| Endpoint | Species | Route | Value | Reference |

| Maternal NOAEL | Rat | Oral | 50 mg/kg/day | [3] |

| Developmental NOAEL | Rat | Oral | 100 mg/kg/day | [3] |

| Fertility NOAEL | Rat | Dermal | 40.56 mg/kg/day | [2] |

Table 5: Other Toxicological Endpoints

| Endpoint | Result | Reference |

| Photoirritation/Photoallergenicity | Not photoirritating/photoallergenic | [2] |

Key Experimental Protocols

Detailed methodologies for the pivotal toxicological studies are outlined below, based on internationally recognized guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - Based on OECD Guideline 471